

The Pharmacokinetics and Metabolism of Efavirenz: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

Efavirenz is characterized by a long terminal half-life, allowing for once-daily dosing. However, significant interindividual variability in its pharmacokinetics has been observed, primarily attributed to genetic polymorphisms in metabolizing enzymes.[1][2][3]

Absorption

Efavirenz is well absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 3 to 5 hours.[4][5] Steady-state plasma concentrations are generally achieved in 6 to 10 days.[5][6] The administration of efavirenz with a high-fat meal can increase its bioavailability, leading to higher Cmax and area under the curve (AUC) values.[6] Therefore, it is recommended to be taken on an empty stomach.[6]

Distribution



Efavirenz is highly bound to plasma proteins, primarily albumin (>99%).[5][6][7] It has a large apparent volume of distribution, estimated to be around 252 L.[5][6]

Metabolism

The metabolism of efavirenz is extensive and primarily occurs in the liver through the cytochrome P450 (CYP) enzyme system.[4][7] This process is detailed further in the Metabolism section of this guide.

Excretion

Efavirenz is eliminated from the body predominantly through metabolism, with less than 1% of the dose excreted unchanged in the urine.[5][6] The metabolites are mainly excreted in the feces (16% to 61%) and urine (14% to 34%) as glucuronide conjugates.[5] The half-life of efavirenz after multiple doses is approximately 40 to 55 hours.[4][6][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of efavirenz from various studies.

Table 1: Single-Dose Pharmacokinetics of Efavirenz (600 mg) in Healthy Volunteers

Parameter	Value	Reference
Cmax (μg/mL)	4.07	[6]
AUC (μg/mL·h)	57.9	[6]
Half-life (h)	40-55	[4][7]

Table 2: Steady-State Pharmacokinetics of Efavirenz (600 mg once daily)

Parameter	Value	Reference
Cmin (μg/mL)	1.76	[6]
Time to steady-state (days)	6-10	[5]



Table 3: Pharmacokinetic Parameters of Efavirenz (400 mg once daily) With and Without Isoniazid/Rifampicin (INH/RIF) in HIV-Infected Individuals

Parameter	EFV400 alone (PK1)	EFV400 + INH/RIF (4 weeks, PK2)	EFV400 + INH/RIF (12 weeks, PK3)	Reference
Cmax (ng/mL)	Geometric Mean (90% CI)	Geometric Mean (90% CI)	Geometric Mean (90% CI)	[8]
2450 (2140- 2810)	2240 (1950- 2570)	2130 (1860- 2440)	[8]	
C24h (ng/mL)	Geometric Mean (90% CI)	Geometric Mean (90% CI)	Geometric Mean (90% CI)	[8]
1490 (1270- 1750)	1270 (1090- 1490)	1120 (950-1320)	[8]	
AUC0-24 (ng·h/mL)	Geometric Mean (90% CI)	Geometric Mean (90% CI)	Geometric Mean (90% CI)	[8]
44100 (38300- 50800)	40300 (35000- 46400)	37100 (32100- 42800)	[8]	

Metabolism of Efavirenz

Efavirenz undergoes extensive metabolism primarily by the cytochrome P450 system to form hydroxylated metabolites, which are subsequently glucuronidated.[7]

Primary Metabolic Pathways

The two main primary metabolic pathways for efavirenz are 8-hydroxylation and 7-hydroxylation.[9]

8-Hydroxylation: This is the major metabolic pathway, leading to the formation of 8-hydroxyefavirenz. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2B6.[9][10][11] Genetic variations in the CYP2B6 gene, such as the 516G>T



polymorphism, can significantly impact efavirenz clearance and lead to elevated plasma concentrations.[3][10][12]

 7-Hydroxylation: A minor pathway involves the formation of 7-hydroxyefavirenz, which is primarily catalyzed by CYP2A6.[9][10]

In human liver microsomes, 8-hydroxyefavirenz and 7-hydroxyefavirenz account for approximately 77.5% and 22.5% of the overall efavirenz metabolism, respectively.[9]

Secondary Metabolism

The primary hydroxylated metabolites, 7-hydroxyefavirenz and 8-hydroxyefavirenz, can undergo further oxidation to form dihydroxylated metabolites, a process also primarily catalyzed by CYP2B6.[9] Additionally, these hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme in the N-glucuronidation of efavirenz itself.[13][14] The major metabolite found in urine is 8-hydroxyefavirenz-glucuronide.[14]

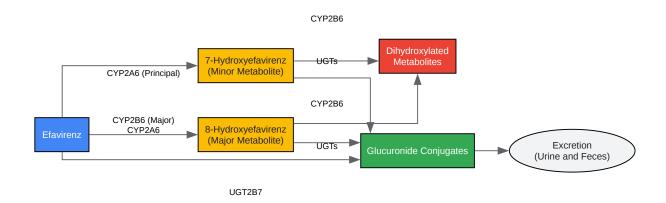
Auto-induction

Efavirenz is known to induce its own metabolism (auto-induction) by activating the nuclear receptors PXR and CAR, which in turn increases the expression of CYP2B6 and CYP3A4.[1] [13][14] This leads to an increase in its oral clearance over time.[15]

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved in efavirenz metabolism and its investigation, the following diagrams have been generated using the DOT language.

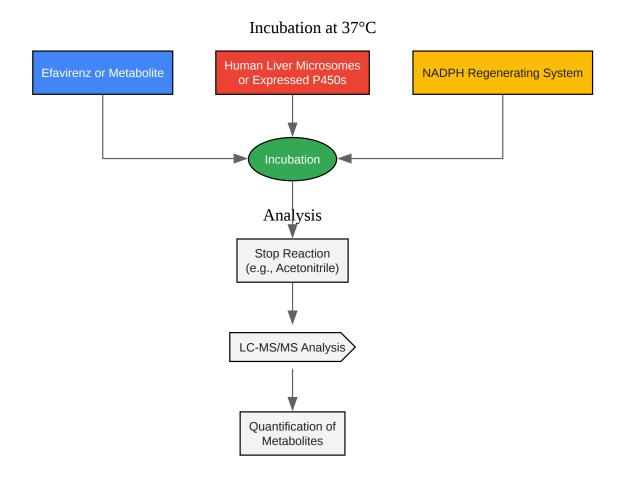




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Caption: Metabolic pathway of efavirenz.





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Caption: In vitro efavirenz metabolism experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of efavirenz pharmacokinetics and metabolism.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for efavirenz metabolism and to characterize the kinetics of metabolite formation.



- System: Human liver microsomes (HLMs) or recombinant expressed cytochrome P450 enzymes (e.g., CYP2B6, CYP2A6).[9]
- Substrate: Efavirenz, 7-hydroxyefavirenz, or 8-hydroxyefavirenz.[9]
- Incubation: The substrate is incubated with the enzyme system (HLMs or expressed P450s) and a NADPH-regenerating system at 37°C for a specified time (e.g., 10 minutes).[9]
- Inhibition Studies: To confirm the role of specific enzymes, selective chemical inhibitors (e.g., thioTEPA for CYP2B6, pilocarpine for CYP2A6) are included in the incubation mixture.[9]
- Sample Processing: The reaction is terminated by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected for analysis.
- Analysis: The formation of metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of efavirenz and its metabolites in humans.

- Study Population: Healthy volunteers or HIV-infected patients.[9]
- Dosing: A single oral dose (e.g., 600 mg) of efavirenz is administered.
- Sample Collection: Blood samples are collected at various time points post-dose (e.g., baseline, 0.5 to 72 hours).[9]
- Sample Processing: Plasma is separated from the blood samples. For metabolite analysis, plasma samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.
- Analysis: Plasma concentrations of efavirenz and its metabolites are measured using a validated LC-MS/MS method.[16]
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental or population pharmacokinetic modeling approaches.[3]



Conclusion

The pharmacokinetics and metabolism of efavirenz are complex, characterized by significant interindividual variability driven largely by genetic factors influencing its primary metabolic pathway through CYP2B6. A thorough understanding of these processes, supported by robust experimental data, is essential for optimizing its therapeutic use, minimizing adverse effects, and guiding the development of future antiretroviral agents. The data and methodologies presented in this guide provide a foundational resource for professionals in the field of drug development and HIV research.

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